molecular formula C11H13NO5 B1333019 (3,5-Dimethoxy-benzoylamino)-acetic acid CAS No. 62098-74-2

(3,5-Dimethoxy-benzoylamino)-acetic acid

Cat. No. B1333019
CAS RN: 62098-74-2
M. Wt: 239.22 g/mol
InChI Key: UFBSPOIKQBQXCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(3,5-Dimethoxy-benzoylamino)-acetic acid” is a complex organic molecule. It contains a benzoyl group (a benzene ring attached to a carbonyl group), which is substituted with two methoxy groups at the 3rd and 5th positions. This benzoyl group is further attached to an amino group, which is connected to an acetic acid moiety .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoyl group and the acetic acid moiety suggests that this compound might exhibit aromaticity and carboxylic acid functionality .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzoyl group, the methoxy groups, and the acetic acid moiety. These functional groups could participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Scientific Research Applications

  • Benzoxazine Dimer Derivative

    • Scientific Field : Structural Chemistry
    • Application Summary : Benzoxazine dimers are compounds with a variety of properties, such as anticancer properties and good chelating behaviors . The modification of the benzoxazine dimers can be carried out on the OH groups as well as the benzene moiety .
    • Methods of Application : The repulsion forces between two bulky benzoyl groups push them to be more distant compared to the unmodified benzoxazine dimer . According to the crystallographic information, the C—H···O, C—H···π, and π···π interactions hold neighbor molecules together, which consequently stabilize the crystal structure .
    • Results or Outcomes : Thermal analyses (TGA and DSC) reveal that the synthesized benzoated benzoxazine dimer is stable up to 175 °C . For the solid-state photoluminescence of the di-benzoated benzoxazine dimer recorded at the excitation wavelength range from 265 to 320 nm, the emission peak at 490 nm is observed together with another peak or shoulder in the range of 440–480 nm .
  • 2,3-Dimethoxy and 3-Acetoxy-2-Methyl Benzamides

    • Scientific Field : Chemical Intermediates
    • Application Summary : This research focuses on the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides .
  • Benzoxazine Dimer Derivative
    • Scientific Field : Structural Chemistry
    • Application Summary : Benzoxazine dimers are compounds with a variety of properties, such as anticancer properties and good chelating behaviors . The modification of the benzoxazine dimers can be carried out on the OH groups as well as the benzene moiety .
    • Methods of Application : The repulsion forces between two bulky benzoyl groups push them to be more distant compared to the unmodified benzoxazine dimer . According to the crystallographic information, the C—H···O, C—H···π, and π···π interactions hold neighbor molecules together, which consequently stabilize the crystal structure .
    • Results or Outcomes : Thermal analyses (TGA and DSC) reveal that the synthesized benzoated benzoxazine dimer is stable up to 175 °C . For the solid-state photoluminescence of the di-benzoated benzoxazine dimer recorded at the excitation wavelength range from 265 to 320 nm, the emission peak at 490 nm is observed together with another peak or shoulder in the range of 440–480 nm .
  • Benzoxazine Dimer Derivative
    • Scientific Field : Structural Chemistry
    • Application Summary : Benzoxazine dimers are compounds with a variety of properties, such as anticancer properties and good chelating behaviors . The modification of the benzoxazine dimers can be carried out on the OH groups as well as the benzene moiety .
    • Methods of Application : The repulsion forces between two bulky benzoyl groups push them to be more distant compared to the unmodified benzoxazine dimer . According to the crystallographic information, the C—H···O, C—H···π, and π···π interactions hold neighbor molecules together, which consequently stabilize the crystal structure .
    • Results or Outcomes : Thermal analyses (TGA and DSC) reveal that the synthesized benzoated benzoxazine dimer is stable up to 175 °C . For the solid-state photoluminescence of the di-benzoated benzoxazine dimer recorded at the excitation wavelength range from 265 to 320 nm, the emission peak at 490 nm is observed together with another peak or shoulder in the range of 440–480 nm .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used .

Future Directions

The future research directions for this compound could involve further studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be used as a drug .

properties

IUPAC Name

2-[(3,5-dimethoxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-16-8-3-7(4-9(5-8)17-2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBSPOIKQBQXCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368354
Record name (3,5-Dimethoxy-benzoylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethoxy-benzoylamino)-acetic acid

CAS RN

62098-74-2
Record name (3,5-Dimethoxy-benzoylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dimethoxy-benzoylamino)-acetic acid
Reactant of Route 2
Reactant of Route 2
(3,5-Dimethoxy-benzoylamino)-acetic acid
Reactant of Route 3
Reactant of Route 3
(3,5-Dimethoxy-benzoylamino)-acetic acid
Reactant of Route 4
Reactant of Route 4
(3,5-Dimethoxy-benzoylamino)-acetic acid
Reactant of Route 5
Reactant of Route 5
(3,5-Dimethoxy-benzoylamino)-acetic acid
Reactant of Route 6
Reactant of Route 6
(3,5-Dimethoxy-benzoylamino)-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.